In-Depth Technical Guide: 1-(4-Bromo-2-methylphenyl)ethanone
In-Depth Technical Guide: 1-(4-Bromo-2-methylphenyl)ethanone
CAS Number: 65095-33-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-2-methylphenyl)ethanone is a substituted acetophenone derivative that serves as a valuable building block in synthetic organic chemistry. Its structural features, including a reactive ketone group and a substituted phenyl ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(4-Bromo-2-methylphenyl)ethanone is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 65095-33-2 | [1] |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethanone | |
| Synonyms | 4'-Bromo-2'-methylacetophenone | [1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry environment at room temperature |
Synthesis of 1-(4-Bromo-2-methylphenyl)ethanone
The primary method for the synthesis of 1-(4-Bromo-2-methylphenyl)ethanone is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene.[2][3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group into the aromatic ring using an acyl halide and a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the general principles of Friedel-Crafts acylation.[2][4]
Materials:
-
1-Bromo-3-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
After the addition of acetyl chloride, add 1-bromo-3-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-Bromo-2-methylphenyl)ethanone.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 1-(4-Bromo-2-methylphenyl)ethanone.
Applications in Drug Development
1-(4-Bromo-2-methylphenyl)ethanone is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Of particular interest is its use in the synthesis of triazole derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties.[5]
Synthesis of 1,2,4-Triazole Derivatives
The ketone functionality of 1-(4-Bromo-2-methylphenyl)ethanone allows for its conversion into various heterocyclic systems. A common route to 1,2,4-triazoles involves the reaction with semicarbazide followed by cyclization.
Experimental Protocol: Synthesis of a Semicarbazone Intermediate
Materials:
-
1-(4-Bromo-2-methylphenyl)ethanone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 1-(4-Bromo-2-methylphenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Add the aqueous solution of semicarbazide to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the formation of the precipitate.
-
Cool the mixture to room temperature and then in an ice bath to complete the precipitation.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product to obtain the corresponding semicarbazone. This intermediate can then be cyclized to the triazole derivative through various methods, often involving oxidative conditions.
Biological Activity of Derivatives
Derivatives of 1-(4-Bromo-2-methylphenyl)ethanone, particularly those incorporating a triazole moiety, have been investigated for their biological activities. The combination of the substituted phenyl ring and the triazole heterocycle can lead to compounds with significant antimicrobial properties.[6][7] Triazole-containing compounds are known to interfere with microbial growth through various mechanisms, and the specific substitution pattern on the phenyl ring can modulate this activity.
Workflow for Synthesis and Biological Evaluation of Triazole Derivatives:
Caption: From synthesis to biological evaluation of triazole derivatives.
Conclusion
1-(4-Bromo-2-methylphenyl)ethanone is a valuable and versatile chemical intermediate with significant applications in the synthesis of potentially bioactive molecules, particularly triazole derivatives. The synthetic routes to this compound are well-established, and its reactivity allows for the generation of diverse chemical libraries for drug discovery programs. Further investigation into the structure-activity relationships of its derivatives will continue to be an important area of research for the development of new therapeutic agents.
References
- 1. 65095-33-2 Cas No. | 1-(4-Bromo-2-methylphenyl)ethanone | Apollo [store.apolloscientific.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. savemyexams.com [savemyexams.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
